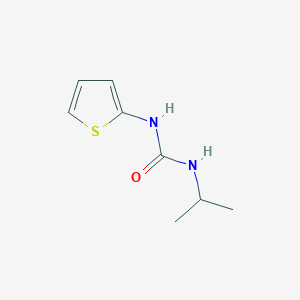

N-isopropyl-N'-thien-2-ylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers such as its CAS number. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various strategies like retrosynthetic analysis .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be predicted using computational chemistry or determined experimentally .Scientific Research Applications

- Anti-Inflammatory Properties : Thiophenes exhibit anti-inflammatory effects, which are crucial for managing conditions like arthritis and autoimmune diseases. Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : Certain thiophene-based compounds demonstrate anticancer properties. Investigating their mechanisms of action and optimizing their structures could lead to novel cancer therapies .

- Antimicrobial Agents : Thiophenes have shown activity against bacteria, fungi, and viruses. N-isopropyl-N’-thien-2-ylurea might contribute to the development of new antimicrobial agents .

- Cardiovascular Health : Some thiophene derivatives possess antihypertensive and anti-atherosclerotic effects. Understanding their interactions with biological targets is essential .

Organic Electronics and Semiconductors

Thiophenes play a pivotal role in organic electronics due to their semiconducting properties. Here’s how they contribute:

- Organic Field-Effect Transistors (OFETs) : Thiophene-based materials are used in OFETs, enabling flexible and lightweight electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs relies on thiophene-containing compounds. These materials emit light efficiently and find applications in displays and lighting .

Corrosion Inhibition and Material Science

Thiophene derivatives serve as corrosion inhibitors and find applications in material science:

- Corrosion Protection : Industries use thiophene-based compounds to protect metals from corrosion .

- Advanced Materials : Researchers explore novel materials by incorporating thiophene moieties into polymers and coatings .

Synthetic Chemistry and Heterocyclization

Understanding the synthetic methods to obtain thiophene derivatives is crucial:

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for preparing thiophenes . For instance, the Gewald reaction yields aminothiophenes by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Biomedical Applications

Thiophenes have potential in biomedical fields:

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-propan-2-yl-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6(2)9-8(11)10-7-4-3-5-12-7/h3-6H,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMFSEZPSZSYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-N'-thien-2-ylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)

![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)

![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)